molecular formula C12H14N2O B8400430 N-tert-Butyl-4-cyanophenylmethanimine N-oxide

N-tert-Butyl-4-cyanophenylmethanimine N-oxide

Cat. No. B8400430
M. Wt: 202.25 g/mol
InChI Key: GVRKCEPOOHMSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194461B1

Procedure details

To a solution of 4-cyanobenzaldehyde (392.9 mg, 3.00 mmol) and t-butylamine (227.3 mg, 3.10 mmol) in 1,2-dichloroethane (12 ml) was added sodium triacetoxyborohydride (0.8567 g, 4.04 mmol) and stirred for 3 hours. Acetic acid (0.17 ml, 2.95 mmol) was added to the mixture and stirred for 2.5 hours. The mixture was added to sat. NaHCO3 aqueous solution, extracted three times with ethyl acetate and dried over MgSO4. The solvent was evaporated to give the crude title compound (595.3 mg).
Quantity
392.9 mg
Type
reactant
Reaction Step One
Quantity
227.3 mg
Type
reactant
Reaction Step One
Quantity
0.8567 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[C:11]([NH2:15])([CH3:14])([CH3:13])[CH3:12].C(O[BH-](OC(=O)C)OC(=O)C)(=[O:18])C.[Na+].C(O)(=O)C.C([O-])(O)=O.[Na+]>ClCCCl>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[N+:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[O-:18])=[CH:5][CH:4]=1)#[N:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
392.9 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
227.3 mg
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0.8567 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.17 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=[N+]([O-])C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 595.3 mg
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.